S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that features a thiazole ring, an isopropylphenyl group, and an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.
Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isopropylbenzene and an appropriate thiazole derivative.
Formation of the Ethanethioate Moiety: The final step involves the reaction of the thiazole derivative with an ethanethioate precursor under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Substituted thiazole derivatives, substituted ethanethioate derivatives
Scientific Research Applications
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its thiazole moiety, which is known for its biological activity.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The isopropylphenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the thiazole ring structure and are known for their antimicrobial and anticancer properties.
Thiazole-Substituted Ethanethioates: Compounds with similar ethanethioate moieties but different substituents on the thiazole ring.
Uniqueness
S-(2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to the presence of the isopropylphenyl group, which can enhance its biological activity and specificity compared to other thiazole derivatives. This structural feature may contribute to its potential as a more effective antimicrobial or enzyme inhibitor .
Properties
IUPAC Name |
S-[2-oxo-2-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]ethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-10(2)12-4-6-13(7-5-12)14-8-22-16(17-14)18-15(20)9-21-11(3)19/h4-8,10H,9H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQREDWVOBHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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